molecular formula C11H8Cl2N2O B12911623 4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2h)-one CAS No. 6306-13-4

4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2h)-one

Cat. No.: B12911623
CAS No.: 6306-13-4
M. Wt: 255.10 g/mol
InChI Key: NANXPXNMRZDMHY-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one is a chemical compound with a complex structure that includes a pyridazinone core substituted with chloro and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with methyl acetoacetate under acidic conditions to yield the desired pyridazinone compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of a pyridazinone core.

Properties

CAS No.

6306-13-4

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

4-chloro-2-(4-chlorophenyl)-6-methylpyridazin-3-one

InChI

InChI=1S/C11H8Cl2N2O/c1-7-6-10(13)11(16)15(14-7)9-4-2-8(12)3-5-9/h2-6H,1H3

InChI Key

NANXPXNMRZDMHY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

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